molecular formula C42H78O8 B12707755 Sorbitan, tridodecanoate CAS No. 71217-21-5

Sorbitan, tridodecanoate

Katalognummer: B12707755
CAS-Nummer: 71217-21-5
Molekulargewicht: 711.1 g/mol
InChI-Schlüssel: WFYQXRLQOPKLJW-JXWCMEKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sorbitan, tridodecanoate is synthesized through the esterification of sorbitan with dodecanoic acid. The reaction typically involves heating sorbitan and dodecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures (around 150-200°C) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound involves a continuous process where sorbitan and dodecanoic acid are fed into a reactor along with the catalyst. The reaction mixture is then heated and stirred to ensure complete esterification. The product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Sorbitan, tridodecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, resulting in the formation of sorbitan and dodecanoic acid. Transesterification involves the exchange of the ester group with another alcohol or acid, leading to the formation of different esters .

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

Sorbitan, tridodecanoate exerts its effects by reducing the surface tension between different phases, such as oil and water, thereby stabilizing emulsions. The hydrophilic (water-attracting) and lipophilic (fat-attracting) parts of the molecule allow it to interact with both aqueous and oily phases, facilitating the formation of stable emulsions. This property is crucial in various applications, including drug delivery and cosmetic formulations .

Eigenschaften

CAS-Nummer

71217-21-5

Molekularformel

C42H78O8

Molekulargewicht

711.1 g/mol

IUPAC-Name

[(3S,4R,5R)-4-dodecanoyloxy-5-[(1R)-1-dodecanoyloxy-2-hydroxyethyl]oxolan-3-yl] dodecanoate

InChI

InChI=1S/C42H78O8/c1-4-7-10-13-16-19-22-25-28-31-38(44)48-36(34-43)41-42(50-40(46)33-30-27-24-21-18-15-12-9-6-3)37(35-47-41)49-39(45)32-29-26-23-20-17-14-11-8-5-2/h36-37,41-43H,4-35H2,1-3H3/t36-,37+,41-,42-/m1/s1

InChI-Schlüssel

WFYQXRLQOPKLJW-JXWCMEKSSA-N

Isomerische SMILES

CCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCC

Kanonische SMILES

CCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.